molecular formula C18H12CaN6O10S2 B15179034 Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) CAS No. 39532-76-8

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate)

Cat. No.: B15179034
CAS No.: 39532-76-8
M. Wt: 576.5 g/mol
InChI Key: HGXMLWOAHKICPS-UHFFFAOYSA-L
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Description

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) is a complex organic compound that features a calcium ion coordinated with two N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate ligands. This compound is notable for its unique structure, which includes both cyano and sulphonyl functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) typically involves the reaction of N-(4-((cyanoamino)sulphonyl)phenyl)acetamide with a calcium salt. One common method is to dissolve N-(4-((cyanoamino)sulphonyl)phenyl)acetamide in a suitable solvent, such as ethanol, and then add a calcium salt, such as calcium chloride, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) may involve more efficient and scalable methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be more cost-effective.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulphonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential in biological assays, particularly in enzyme inhibition studies.

    Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) involves its interaction with specific molecular targets. The cyano and sulphonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((cyanoamino)sulphonyl)phenyl)acetamide: The parent compound without the calcium ion.

    Sulfonimidates: Compounds with similar sulphonyl functional groups.

    Calcium cyanamide: Another calcium-containing compound with a cyano group.

Uniqueness

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) is unique due to its dual functional groups (cyano and sulphonyl) and the presence of a calcium ion. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

39532-76-8

Molecular Formula

C18H12CaN6O10S2

Molecular Weight

576.5 g/mol

IUPAC Name

calcium;2-[4-(cyanosulfamoyl)anilino]-2-oxoacetate

InChI

InChI=1S/2C9H7N3O5S.Ca/c2*10-5-11-18(16,17)7-3-1-6(2-4-7)12-8(13)9(14)15;/h2*1-4,11H,(H,12,13)(H,14,15);/q;;+2/p-2

InChI Key

HGXMLWOAHKICPS-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)[O-])S(=O)(=O)NC#N.C1=CC(=CC=C1NC(=O)C(=O)[O-])S(=O)(=O)NC#N.[Ca+2]

Origin of Product

United States

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